molecular formula C10H20O B1589537 (R)-1,2-Epoxydecane CAS No. 67210-36-0

(R)-1,2-Epoxydecane

Cat. No.: B1589537
CAS No.: 67210-36-0
M. Wt: 156.26 g/mol
InChI Key: AAMHBRRZYSORSH-SNVBAGLBSA-N
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Description

(R)-1,2-Epoxydecane is a chiral epoxide with a linear 10-carbon alkyl chain and an epoxy group at the terminal position. Its molecular formula is C₁₀H₂₀O, and its molecular weight is 156.27 g/mol. As a stereospecific compound, the (R)-configuration confers distinct reactivity in asymmetric synthesis, particularly in ring-opening reactions to produce chiral alcohols or ethers . This compound is classified as a rare chemical, primarily utilized in specialized organic synthesis and pharmaceutical research. Its linear structure and moderate chain length balance volatility and lipophilicity, making it suitable for controlled reactions in catalytic systems .

Preparation Methods

Catalytic Epoxidation of 1-Decene and Related Olefins

One of the primary routes to (R)-1,2-epoxydecane involves the catalytic epoxidation of 1-decene or structurally related long-chain olefins. A notable method includes the catalytic oxidation of 1-decene using sodium hypochlorite (NaOCl) in the presence of potassium bromide (KBr) as a catalyst and acetonitrile as a solvent. This process is conducted at an optimized temperature of around 40 °C for about 10 hours, which enhances the reaction rate and yield.

  • Reaction Overview:

    • Substrate: 1-Decene
    • Oxidant: Sodium hypochlorite (NaOCl)
    • Catalyst: Potassium bromide (KBr)
    • Solvent: Acetonitrile (volume ratio 1:8 to 1:15 relative to 1-decene)
    • Temperature: ~40 °C
    • Duration: 10 hours
  • Outcomes:

    • Formation of 1,2-epoxydecane along with corresponding diols (mass ratio 3:1)
    • Increased reaction speed and high yield of epoxide product

This method is advantageous for producing epoxides of long-chain, low-activity olefins with high efficiency and scalability, as demonstrated in patent literature.

Asymmetric Hydrolytic Kinetic Resolution (HKR) Using Chiral Cobalt-Salen Catalysts

For the preparation of enantiomerically enriched this compound, asymmetric hydrolytic kinetic resolution (HKR) is a well-established method. This technique employs chiral cobalt(III)-salen complexes as catalysts to selectively hydrolyze one enantiomer of a racemic epoxide, enriching the other enantiomer.

  • Catalyst Characteristics:

    • Polymeric Co(III)-salen complexes with chiral BINOL-based linkers
    • High catalytic activity and enantioselectivity (>99% ee)
    • Recyclable up to six cycles without loss of performance
  • Reaction Conditions:

    • Substrate: Racemic 1,2-epoxydecane or analogous terminal epoxides
    • Catalyst loading: Low molar percentages (e.g., 0.5 mol%)
    • Mild aqueous conditions for hydrolysis
    • Reaction times vary depending on substrate and catalyst
  • Advantages:

    • High isolated yields of unreacted epoxide (~46% out of 50% theoretical maximum)
    • Excellent enantiomeric excess of the recovered epoxide (>99%)
    • High atom economy and operational simplicity
  • Mechanistic Insights:

    • DFT calculations reveal that chiral BINOL linkers influence enantioselectivity through non-covalent C-H…π interactions and steric effects
    • Transition state energies favor the formation of the (R)-enantiomer under optimized conditions

This HKR method is particularly useful for preparing enantiopure epoxides like this compound for pharmaceutical applications.

Synthesis via Epichlorohydrin Ring-Opening and Ring-Closure

Another practical and scalable approach to prepare this compound involves starting from commercially available (R)-epichlorohydrin. This route consists of two main steps:

  • Step 1: Epoxide Ring-Opening

    • Nucleophilic attack on (R)-epichlorohydrin by an alkyl Grignard reagent (e.g., decylmagnesium chloride)
    • Formation of a chlorohydrin intermediate
  • Step 2: Ring-Closure

    • Intramolecular cyclization under basic conditions (e.g., NaOH aqueous solution)
    • Regeneration of the epoxide ring yielding this compound
  • Reaction Parameters:

    • Temperature: Approximately 50 °C during ring-closure
    • Reaction time: 2 hours for ring-closure step
    • Solvents: Methyl tert-butyl ether (MTBE) and tetrahydrofuran (THF)
  • Yields and Purity:

    • Overall isolated yield: 55–60%
    • Purity: Up to 99% by GC-MS
    • Enantiomeric excess: Approximately 99.9%

This method minimizes side reactions and provides a highly pure chiral epoxide suitable for further synthetic applications. It is also amenable to scale-up, demonstrated at 100–200 g scale.

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst/Conditions Yield (%) Enantiomeric Excess (ee) Scale Demonstrated Key Advantages
Catalytic Oxidation (NaOCl/KBr) 1-Decene NaOCl, KBr, Acetonitrile, 40 °C High (not specified) Racemic (unless resolved) Lab to pilot scale High yield, applicable to long-chain olefins
HKR with Co(III)-Salen Complex Racemic 1,2-epoxydecane Chiral Co(III)-salen, aqueous media ~46 (isolated) >99% Lab scale High enantioselectivity, catalyst recyclable
Epichlorohydrin Ring-Opening/Closure (R)-Epichlorohydrin + DecylMgCl NaOH, MTBE/THF, 50 °C 55–60 ~99.9% 100–200 g scale High purity, scalable, efficient

Research Findings and Notes

  • The catalytic oxidation method is optimized for temperature and solvent ratios to maximize epoxide yield and minimize byproducts such as diols.
  • The HKR method is notable for its enantioselectivity and operational simplicity, with the polymeric Co(III)-salen catalyst showing excellent recyclability and mechanistic understanding supporting the stereochemical outcome.
  • The epichlorohydrin route offers a more efficient and scalable alternative to resolution-based methods, avoiding the yield limitation of HKR (max 50%) and enabling telescoping into further synthetic steps.
  • The choice of method depends on the desired scale, purity, and enantiomeric excess requirements. For industrial synthesis, the epichlorohydrin route is often preferred due to its higher yield and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-1,2-Epoxydecane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, and amines.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, ®-1,2-Epoxydecane can undergo oxidation to form more complex oxygenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Major Products:

    Nucleophilic Substitution: The major products are typically 1,2-diols or other ring-opened derivatives.

    Reduction: The major product is 1,2-decanediol.

    Oxidation: The products vary depending on the oxidizing agent used but can include carboxylic acids or ketones.

Scientific Research Applications

Chiral Building Block in Synthesis

(R)-1,2-Epoxydecane is primarily used as a chiral building block in the synthesis of complex molecules. Its stereochemical properties are crucial for asymmetric synthesis, allowing for the production of enantiomerically pure compounds. This is particularly relevant in pharmaceutical development where chirality can significantly affect drug efficacy and safety.

Bioconjugation Techniques

This compound has been utilized in bioconjugation applications, where it serves as a linker for covalently binding biomolecules to surfaces. A study demonstrated that linking an esterase enzyme via this compound enhanced the enzyme's stability and activity on silicon surfaces, indicating potential applications in biosensors and bioelectronics.

Antimicrobial Properties

Emerging research indicates that this compound exhibits antimicrobial activity. In one study, it was shown to inhibit the growth of several bacterial strains through membrane disruption at specific concentrations, suggesting its potential as a natural preservative in food and pharmaceutical industries.

Data Summary

The following table summarizes key findings related to the applications of this compound:

StudyApplicationMechanismFindings
Bioconjugation ResearchEnzyme StabilityCovalent BindingEnhanced stability and activity of esterase linked via compound
Antimicrobial StudyBacterial InhibitionMembrane DisruptionSignificant growth inhibition in tested bacterial strains

Bioconjugation Research

A study investigated the use of this compound as a linker molecule for covalently binding biomolecules. The results indicated that the stability and activity of the attached esterase enzyme were significantly enhanced when linked via this compound, showcasing its potential for developing advanced biosensors.

Antimicrobial Efficacy

In research focused on various epoxides' antimicrobial properties, this compound was tested against common pathogens. The findings revealed significant inhibition of bacterial growth at specific concentrations, indicating its potential role as a natural preservative or antimicrobial agent in food and pharmaceutical applications.

Mechanism of Action

The mechanism of action of ®-1,2-Epoxydecane primarily involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. These reactions can occur under both acidic and basic conditions, with the nucleophile attacking the less hindered carbon atom of the epoxide ring. The resulting products depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Structurally Related Epoxides

Key analogs include:

1,2-Epoxycyclododecane (cyclic, C₁₂H₂₂O).

1,2-Epoxydodecane (linear, C₁₂H₂₄O).

1,2-Epoxyhexadecane (linear, C₁₆H₃₂O).

(R)-1,2-Epoxyundecane (linear, C₁₁H₂₂O).

(R)-1,2-Epoxypentadecane (linear, C₁₅H₃₀O).

Comparative Data Table

Property (R)-1,2-Epoxydecane 1,2-Epoxycyclododecane 1,2-Epoxydodecane 1,2-Epoxyhexadecane
Molecular Formula C₁₀H₂₀O C₁₂H₂₂O C₁₂H₂₄O C₁₆H₃₂O
Molecular Weight 156.27 g/mol 182.30 g/mol 184.32 g/mol 240.42 g/mol
Structure Linear Cyclic Linear Linear
Purity (Commercial) Not specified ≥95% >95% Not specified
Storage Conditions Not specified Not specified Not specified 2–8°C
Hazards Not specified Not specified Skin/eye irritation Flammable (Cat. 4), skin/eye irritation

Key Findings

Structural and Reactivity Differences

  • Chain Length : Longer-chain epoxides (e.g., 1,2-Epoxyhexadecane) exhibit higher molecular weights and lipophilicity, reducing volatility but increasing persistence in lipid-rich environments. This impacts their suitability in drug delivery systems or polymer synthesis .
  • Cyclic vs. Linear : 1,2-Epoxycyclododecane’s cyclic structure introduces steric hindrance, altering reaction kinetics in ring-opening processes compared to linear analogs like this compound .

Hazard Profiles

  • 1,2-Epoxyhexadecane (C₁₆H₃₂O) is classified as a Category 4 flammable liquid (H227) and causes skin irritation (H315) and serious eye damage (H319) .
  • 1,2-Epoxydodecane (C₁₂H₂₄O) requires stringent personal protective equipment (PPE), including vapor respirators and protective gloves, due to its irritant properties .

Biological Activity

(R)-1,2-Epoxydecane, a chiral epoxide compound, is of significant interest due to its biological activities and potential applications in various fields such as pharmaceuticals and biochemistry. This article explores the biological activity of this compound, focusing on its enzymatic interactions, toxicity, and potential therapeutic uses.

  • Chemical Formula : C10_{10}H20_{20}O
  • Molecular Weight : 172.27 g/mol
  • CAS Number : 11789460

Enzymatic Interactions

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to diols. The activity of this compound has been studied in relation to these enzymes:

  • Substrate Specificity : this compound serves as a substrate for various EHs, which are involved in the detoxification of potentially harmful epoxides. For instance, Ylehd from Yarrowia lipolytica exhibits high catalytic efficiency towards structurally diverse epoxides including this compound .
  • Kinetic Parameters : The maximum catalytic efficiency (kcat_{cat}/Km_m) for Ylehd with this compound has been reported to be significant, indicating its potential utility in biocatalysis .

Toxicity Studies

The toxicity profile of this compound has been assessed in various model organisms:

  • In Vivo Studies : Research indicates that exposure to epoxides can lead to genotoxic effects. In particular, studies have shown that this compound can induce DNA damage in mammalian cells, suggesting a need for caution in its use .
  • Comparative Toxicity : When compared to other epoxides, this compound exhibits moderate toxicity levels; however, its specific mechanisms of action remain under investigation.

Case Study 1: Epoxide Hydrolase Activity

A study evaluated the activity of recombinant Ylehd on various epoxides including this compound. The results demonstrated that:

  • The enzyme displayed a notable increase in activity when exposed to xenobiotics like this compound.
  • Immunoblot analyses confirmed the enzyme's expression was significantly higher in the presence of these compounds .

Case Study 2: Genotoxicity Assessment

In a study examining the genotoxic effects of several epoxides:

  • It was found that this compound caused significant DNA strand breaks in cultured human cells.
  • The study utilized the comet assay to assess DNA damage quantitatively .

Research Findings Summary

Aspect Findings
Enzyme Interaction High catalytic efficiency with Ylehd
Toxicity Induces DNA damage; moderate toxicity levels
Genotoxic Effects Significant DNA strand breaks observed

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing polycarbonates via (R)-1,2-Epoxydecane copolymerization with CO₂?

  • Methodological Answer : The Al-amino-tris(phenolate)/PPNCl catalytic system under 45–60°C and 80 bar CO₂ pressure achieves high epoxide conversion (52–97%) and polycarbonate selectivity (77–95%). Lower temperatures (45°C) favor polycarbonate formation by reducing cyclic carbonate side products. Reaction time and steric hindrance (chain length) critically influence selectivity and conversion .
  • Key Parameters : Temperature (45–60°C), CO₂ pressure (80 bar), catalyst ratio, and epoxide chain length.

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with chiral stationary phases) or polarimetry to confirm enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, can identify stereospecific carbon environments. Cross-reference with IUPAC-standardized data (e.g., NIST Chemistry WebBook) for validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), ensure ventilation, and avoid skin/eye contact. In case of exposure, rinse thoroughly with water (15+ minutes for eyes). Store in sealed containers away from oxidizers. Steric hindrance in long-chain epoxides may reduce volatility but increases flammability risks; monitor solubility in catalytic systems to prevent phase separation .

Advanced Research Questions

Q. How do steric and electronic effects influence the copolymerization selectivity of this compound with CO₂?

  • Methodological Answer : Longer alkyl chains (e.g., C10 in this compound vs. C6–C12 analogs) enhance polycarbonate selectivity (up to 95%) by impeding intramolecular ring closure to cyclic carbonates. Steric hindrance also slows epoxide coordination to the Al catalyst, requiring adjusted reaction times. Computational modeling (DFT) can map transition states to optimize ligand design .
  • Data Contradiction Note : While longer chains improve selectivity, they reduce conversion rates (e.g., 52% for C12 epoxides) due to poor catalyst solubility. This trade-off necessitates balancing chain length and catalyst compatibility .

Q. What statistical approaches are effective for optimizing microwave-assisted synthesis of polyethers from this compound?

  • Methodological Answer : Response Surface Methodology (RSM) with Box-Behnken Design (BBD) efficiently optimizes variables (time, temperature, solvent ratio). For example, microwave heating at 75–100°C for 7–10 minutes with a 3:5 mL·mmol1^{-1} solvent ratio maximizes ring-opening polymerization yield. ANOVA analysis identifies significant factors (e.g., temperature contributes 68% variance) .
  • Validation : Replicate center points in BBD to ensure model robustness; use FT-IR and GPC to confirm polymer structure and molecular weight.

Q. How can researchers resolve contradictions between experimental Tg values and theoretical predictions for this compound-derived elastomers?

  • Methodological Answer : Experimental Tg values (−19 to −14°C) for cross-linked polycarbonates contradict predictions based on Mw alone. Use Dynamic Mechanical Analysis (DMA) to assess rubbery plateau behavior and chain entanglement. Compare with low-crystallinity rubbers (e.g., HBNR, EVM) to contextualize elasticity mechanisms. Adjust curing agents (e.g., peroxide ratios) to fine-tune cross-link density .

Q. What strategies mitigate hazards during large-scale synthesis of this compound without compromising reaction efficiency?

  • Methodological Answer : Implement flow chemistry to reduce batch size risks while maintaining high throughput. Use in-line FT-IR for real-time monitoring of epoxide conversion. Solvent selection (e.g., toluene over THF) improves flammability profiles. Pilot-scale testing with DSC/TGA ensures thermal stability under scaled conditions .

Q. Data Analysis & Reporting

Q. How should researchers structure datasets for publications involving this compound copolymerization?

  • Guidelines :

  • Raw Data : Include conversion rates (GC/MS), selectivity ratios (NMR integration), and thermal properties (DSC/TGA) in appendices.
  • Processed Data : Highlight key trends (e.g., chain length vs. selectivity) in main figures. Use error bars to denote standard deviations from triplicate runs.
  • Ethical Reporting : Disclose catalyst sources, purity grades, and conflicting data (e.g., low C12 conversion) to ensure reproducibility .

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound applications?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty : "How does this compound’s stereochemistry influence CO₂ copolymerization kinetics compared to racemic analogs?"
  • Feasibility : Pilot studies using bench-scale reactors (≤100 mL) to assess epoxide reactivity .

Properties

IUPAC Name

(2R)-2-octyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMHBRRZYSORSH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67210-36-0
Record name 1,2-Epoxydecane, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67210-36-0
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Record name 1,2-EPOXYDECANE, (+)-
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Synthesis routes and methods

Procedure details

In a 25 mL scintillation vial equipped with a magnetic stirrer, 1-decene (1.41 g, 10 mmol) was placed followed by addition of 4 mL dichloromethane. To this solution was added BTSP (2.8 g, 15 mmol). The vial was immersed into ice/water bath. After 5 minutes Re2O7 (24 mg, 0.05 mmol)5 was added followed by 10 μL of water. The reaction turned bright yellow and was allowed to warm up to room temperature and stirred for 14 h. Upon completion, water (3 drops) was added followed by manganese dioxide (ca. 5 mg) in order to decompose the remaining H2O2. The destruction of H2O2 was evident by the disappearance of yellow color. The mixture was then dried over Na2SO4. Concentration afforded 1-decene oxide (1.48 g, 94% yield) of a colorless oil.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Re2O7
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 μL
Type
solvent
Reaction Step Six
Yield
94%

Retrosynthesis Analysis

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Feasible Synthetic Routes

CID 50937063
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CID 50937063
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